Methyl Kakuol

Vue d'ensemble

Description

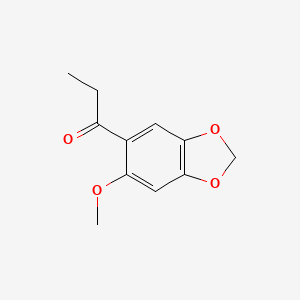

Methyl Kakuol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methoxy group and a propanone group attached to a benzodioxole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Kakuol typically involves the reaction of 6-methoxy-1,3-benzodioxole with propanone under specific conditions. One common method involves the use of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental regulations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Analyse Des Réactions Chimiques

Sulfonation Reactions

Methyl Kakuol undergoes sulfonation to form bioactive derivatives. A 2024 study synthesized 18 sulfonate derivatives by reacting this compound intermediates with various sulfonyl chlorides .

Key Reaction Steps:

-

Acylation :

-

Sulfonation :

Representative Derivatives and Antifungal Activity:

| Derivative | Substituent | V. mali Inhibition (%) |

|---|---|---|

| 3i | 2-Fluorophenyl | 99.8 |

| 3j | 3-Fluorophenyl | 100 |

| Carbendazim | Reference compound | 98.9 |

Fluorine substitution at the ortho or meta positions enhances antifungal potency against Valsa mali .

Oxidation Pathways

This compound’s methyl and benzyl groups participate in oxidation reactions, analogous to 4-methylcatechol derivatives :

Proposed Oxidation Mechanism:

-

Formation of Quinones :

-

Amino Acid Conjugation :

Stoichiometry:

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzene ring, with halogenation significantly altering bioactivity:

Fluorination Example:

-

Reagents : Fluorine gas or electrophilic fluorinating agents

-

Outcome : Derivatives with 2-F or 3-F substituents show 10–20% higher antifungal activity compared to non-halogenated analogs .

Mechanism of Anticancer Activity:

-

Topoisomerase IB Inhibition : Disrupts DNA replication by stabilizing DNA-enzyme complexes .

-

ROS Induction : Elevates reactive oxygen species, triggering mitochondrial apoptosis in cancer cells .

Thermochemical Stability

While direct data on this compound is limited, methylcyclopropane analogs exhibit bond dissociation energies relevant to radical reactions :

Analytical Detection Methods

Chromogenic assays (λ = 586 nm) detect this compound adducts with malondialdehyde under acidic conditions, enabling quantification in lipid peroxidation studies .

Applications De Recherche Scientifique

Methyl Kakuol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl Kakuol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(6-Methoxy-1,3-benzodioxol-5-yl)amine: This compound shares the benzodioxole core structure but has an amine group instead of a propanone group.

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole ring but features an ethan-1-ol group instead of a propanone group.

Uniqueness

Methyl Kakuol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

Methyl kakuol, a compound derived from the rhizomes of Asarum sieboldii, has garnered attention in recent years due to its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (2-hydroxy-4,5-methylenedioxypropiophenone) is a methoxy derivative of kakuol, characterized by a unique structural framework that contributes to its biological activity. The compound exhibits a variety of pharmacological effects, primarily attributed to its interaction with various biological targets.

Antifungal Activity

This compound has demonstrated significant antifungal properties. In studies assessing the antifungal efficacy of kakuol and its derivatives, this compound exhibited notable activity against several fungal pathogens.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Colletotrichum orbiculare | 10 µg/ml |

| Cladosporium cucumerinum | 30 µg/ml |

| Botrytis cinerea | 50 µg/ml |

Kakuol was found to be particularly effective against Colletotrichum orbiculare, with an MIC value indicating strong antifungal potential . Furthermore, structural modifications on the carbonyl moiety have been shown to enhance this activity, suggesting that this compound could serve as a promising candidate for developing new antifungal agents .

Pharmacokinetics and Bioavailability

Recent pharmacokinetic studies have revealed important insights into the absorption and metabolism of this compound. Following oral administration in rat models, this compound demonstrated rapid absorption with peak plasma concentrations indicating significant bioavailability.

- Cmax (Peak Plasma Concentration) : 98.2 ng/mL at a dose of 2 g/kg

- Half-Maximal Effective Concentration (EC50) : Lowest among tested compounds for TRPA1 activation .

These findings suggest that this compound not only reaches systemic circulation efficiently but also maintains effective concentrations that could exert therapeutic effects.

This compound's biological activity is largely mediated through its interaction with transient receptor potential (TRP) channels. Specifically, it has been identified as an agonist for TRPA1 channels, which are involved in pain sensation and inflammatory responses.

- TRPA1 Activation : this compound showed the lowest EC50 value among tested compounds, indicating potent activation of TRPA1 channels . This activation may contribute to vasodilation and other physiological responses relevant in treating conditions such as pain and inflammation.

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of this compound within traditional medicine frameworks. For instance, it is a constituent of maobushisaishinto (MBST), a traditional Japanese medicine used for treating respiratory infections. Research indicates that this compound contributes to the pharmacological effects observed with MBST, particularly through its agonistic activity on TRPA1 channels .

Summary of Key Findings

- This compound exhibits significant antifungal activity against various pathogens.

- It shows rapid absorption and high bioavailability in animal models.

- The compound acts primarily through TRPA1 channel activation, suggesting potential applications in pain management and inflammation.

- Its role in traditional medicine highlights its importance as a bioactive compound worthy of further investigation.

Propriétés

IUPAC Name |

1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-10-11(15-6-14-10)5-9(7)13-2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIRVUYIBXETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546362 | |

| Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70342-29-9 | |

| Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.